molecular formula C11H10ClNO2 B1392286 Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate CAS No. 762288-06-2

Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate

Cat. No. B1392286
CAS RN: 762288-06-2
M. Wt: 223.65 g/mol
InChI Key: KIDKWAXCVMNPDL-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 762288-06-2 . It has a molecular weight of 223.66 . The IUPAC name for this compound is methyl 5-chloro-2-methyl-1H-indole-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClNO2/c1-6-10 (11 (14)15-2)8-5-7 (12)3-4-9 (8)13-6/h3-5,13H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate has been explored in various synthetic processes. For instance, it's used as a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. A specific method involved Boc protection, regioselective iodination, and esterification to yield the target indole ester (Mayes et al., 2010).
  • This compound is also involved in the manufacturing synthesis of various indole derivatives, demonstrating its versatility in organic synthesis (Huang et al., 2010).

Biological Activities

  • Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate and its derivatives are examined for potential biological activities. For instance, derivatives like ethyl 5-hydroxyindole-3-carboxylate have shown efficacy in inhibiting human 5-lipoxygenase, an enzyme pivotal in pro-inflammatory leukotriene biosynthesis (Peduto et al., 2014).

Spectroscopic and Computational Studies

  • Detailed spectroscopic and computational studies have been conducted on this compound to understand its electronic structure, hydrogen bonding, solvent effects, and spectral features. These studies are crucial for elucidating the chemical and physical properties of the compound, which can have implications in various scientific applications (Srivastava et al., 2017).

Applications in Material Science

  • Its derivatives are also explored in material science, particularly in the study of polarizability and hyperpolarizability, which are key parameters in nonlinear optical (NLO) materials. Understanding these properties can lead to the development of new materials for electronic and photonic applications (Almutairi et al., 2017).

Industrial and Agricultural Applications

  • In the industrial sector, this compound finds application in the synthesis of intermediates for pesticides like Indoxacarb. An efficient synthesis method for key intermediates demonstrates the compound's relevance in the agricultural chemicals industry (Jing, 2012).

Pharmaceutical Research

  • The compound and its derivatives have been a focal point in pharmaceutical research for developing new drug candidates. For example, its derivatives have been studied as inhibitors of certain enzymes and as potential anticancer agents, highlighting its significance in medicinal chemistry (Penthala et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P260;P280 .

properties

IUPAC Name

methyl 5-chloro-2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDKWAXCVMNPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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